molecular formula C8H11ClN2 B6203317 5-chloro-3-(propan-2-yl)pyridin-2-amine CAS No. 1339645-74-7

5-chloro-3-(propan-2-yl)pyridin-2-amine

Cat. No.: B6203317
CAS No.: 1339645-74-7
M. Wt: 170.64 g/mol
InChI Key: LUDLKTOMAGJVRK-UHFFFAOYSA-N
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Description

5-Chloro-3-(propan-2-yl)pyridin-2-amine, also known as 5-chloro-3-pyridin-2-ylpropan-2-amine, is a heterocyclic amine compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, volatile liquid with a pungent odor and low toxicity. The compound has been studied for its potential use as a synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

5-Chloro-3-(propan-2-yl)pyridin-2-amine has been studied for its potential use as a synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other compounds. It has also been studied for its potential use as a catalyst in organic synthesis and as a ligand for metal complexes. In addition, the compound has been studied for its potential use as a reagent in the synthesis of heterocyclic compounds and as a starting material for the synthesis of other compounds.

Mechanism of Action

5-Chloro-3-(propan-2-yl)pyridin-2-amine is an amine compound, which means that it can act as a base or an acid. As a base, it can accept a proton from a proton donor, such as a carboxylic acid, and form an ammonium ion. As an acid, it can donate a proton to a proton acceptor, such as an amine, and form an ammonium ion. In addition, the compound can undergo nucleophilic substitution reactions, in which a nucleophile, such as an alcohol or an amine, can attack the compound and replace a leaving group, such as a halide.
Biochemical and Physiological Effects
This compound has been studied for its potential use as a synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other compounds. As such, the compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic, non-irritating, and non-sensitizing when applied to the skin. In addition, the compound has been found to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(propan-2-yl)pyridin-2-amine has several advantages for use in laboratory experiments. It is a colorless, volatile liquid with a pungent odor and low toxicity, making it safe to handle in the laboratory. It is also relatively inexpensive and readily available. However, the compound has some limitations. It is highly reactive and can easily undergo nucleophilic substitution reactions, making it difficult to control the reaction conditions. In addition, it is hygroscopic, meaning that it absorbs moisture from the air and can quickly become contaminated.

Future Directions

The potential applications of 5-chloro-3-(propan-2-yl)pyridin-2-amine are vast and there are many future directions for research. These include further study into the compound’s potential use as a synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other compounds, as well as its potential use as a catalyst in organic synthesis and as a ligand for metal complexes. In addition, further research could be conducted into the compound’s potential use as a reagent in the synthesis of heterocyclic compounds and as a starting material for the synthesis of other compounds. Additionally, further research could be conducted into the compound’s biochemical and physiological effects and its potential toxicity.

Synthesis Methods

5-Chloro-3-(propan-2-yl)pyridin-2-amine can be synthesized from 3-chloropyridine and propan-2-amine in two steps. In the first step, 3-chloropyridine is reacted with propan-2-amine in the presence of a base such as sodium hydroxide or potassium hydroxide to form a pyridine-2-carboxylic acid intermediate. In the second step, the pyridine-2-carboxylic acid intermediate is reacted with sodium hypochlorite to yield this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-(propan-2-yl)pyridin-2-amine involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with isopropylamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "5-chloro-2-pyridinecarboxaldehyde", "isopropylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-pyridinecarboxaldehyde (1.0 g, 6.4 mmol) in methanol (20 mL) and add isopropylamine (0.6 mL, 8.6 mmol).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the residue in water (20 mL).", "Step 4: Add sodium borohydride (0.5 g, 13.2 mmol) to the solution and stir at room temperature for 2 hours.", "Step 5: Quench the reaction by adding dilute hydrochloric acid (10 mL, 2 M) dropwise with stirring.", "Step 6: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 8: Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 5-chloro-3-(propan-2-yl)pyridin-2-amine as a white solid (yield: 70%)." ] }

1339645-74-7

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

5-chloro-3-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3,(H2,10,11)

InChI Key

LUDLKTOMAGJVRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Cl)N

Purity

95

Origin of Product

United States

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